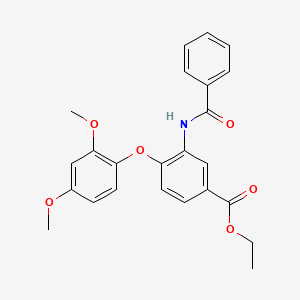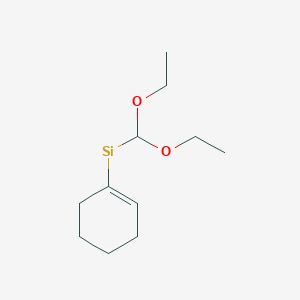![molecular formula C21H21N3O3S B14380769 N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide CAS No. 90233-71-9](/img/structure/B14380769.png)
N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide is a synthetic compound with a complex chemical structure. It is characterized by the presence of a biphenyl group and a benzamide moiety, linked through a dimethylsulfamoyl group. This compound is known for its applications in various fields of chemical and biochemical research.
Méthodes De Préparation
The preparation of N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide involves organic synthesis techniques. The synthetic route typically includes the following steps:
Formation of the Biphenyl Group: The biphenyl group is synthesized through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Benzamide Moiety: The benzamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is added through a sulfonation reaction, typically using dimethylsulfamoyl chloride as the sulfonating agent.
Industrial production methods for this compound require advanced chemical synthesis technology and precise control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex organic molecules.
Biology: The compound serves as a fluorescent labeling reagent, helping to track the position and movement of biological molecules in cells.
Medicine: It is utilized in drug development to synthesize and modify drug molecular structures.
Mécanisme D'action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately affecting the biological activity of the compound.
Comparaison Avec Des Composés Similaires
N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide can be compared with other similar compounds, such as:
N,N’-Diphenylbenzidine: This compound has a similar biphenyl structure but lacks the dimethylsulfamoyl and benzamide groups.
Methylsulfonyl Indole-Benzimidazoles: These compounds have a sulfonyl group and are used in anticancer research.
The uniqueness of N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
90233-71-9 |
|---|---|
Formule moléculaire |
C21H21N3O3S |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
3-(dimethylsulfamoylamino)-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C21H21N3O3S/c1-24(2)28(26,27)23-18-12-8-11-17(15-18)21(25)22-20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15,23H,1-2H3,(H,22,25) |
Clé InChI |
BDNSLNVYWLROPM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)
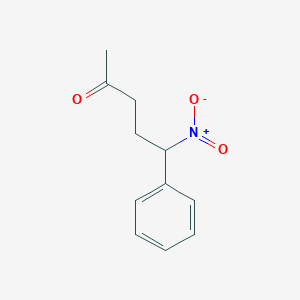

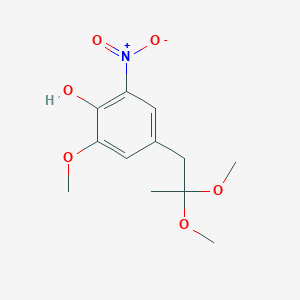
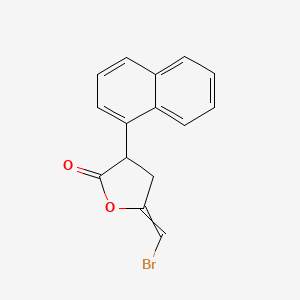
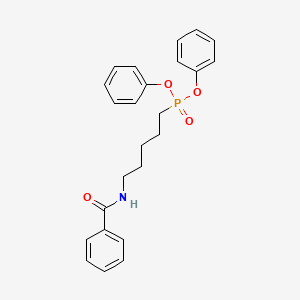
![2,2'-[Propane-1,3-diylbis(oxy)]bis(oxirane)](/img/structure/B14380741.png)
![1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione](/img/structure/B14380747.png)
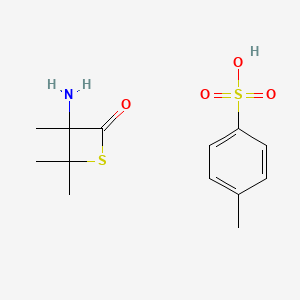
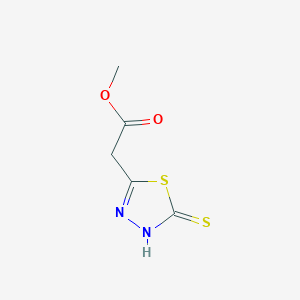
![N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14380760.png)
